molecular formula C9H17N5O3 B1394288 5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine nitrate CAS No. 1234850-86-2

5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine nitrate

Cat. No.: B1394288
CAS No.: 1234850-86-2
M. Wt: 243.26 g/mol
InChI Key: SCJMYJGORWCOSX-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

5-(2-Cyclopentylethyl)-1H-1,2,4-triazol-3-amine nitrate is a heterocyclic compound characterized by a 1,2,4-triazole core substituted with a 2-cyclopentylethyl group at the fifth position and an amine nitrate moiety at the third position. Its systematic IUPAC name is 5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine nitrate, reflecting its structural features. The molecular formula is C$$9$$H$${17}$$N$$5$$O$$3$$ , with a molar mass of 243.27 g/mol .

Key Structural Identifiers:

Property Value
CAS Registry Number 1234850-86-2
Canonical SMILES C1CCC(C1)CCC2=NC(=NN2)N.N+(O)[O-]
InChI Key SCJMYJGORWCOSX-UHFFFAOYSA-N
Molecular Weight 243.27 g/mol

The compound’s structure combines a planar triazole ring with a hydrophobic cyclopentylethyl side chain, enabling both hydrogen-bonding interactions and steric stabilization.

Historical Development in Heterocyclic Chemistry

The discovery of triazoles dates to 1885, but their pharmacological potential was recognized in the mid-20th century with the development of antifungal agents like fluconazole. 5-(2-Cyclopentylethyl)-1H-1,2,4-triazol-3-amine nitrate emerged from efforts to optimize triazole derivatives for enhanced bioactivity. Early synthetic routes focused on cyclocondensation reactions, but advances in regioselective substitution—particularly at the triazole’s third and fifth positions—enabled precise functionalization.

A pivotal breakthrough was the introduction of the cyclopentylethyl group, which improved lipophilicity and target-binding affinity compared to simpler alkyl substituents. The addition of a nitrate moiety further modulated electronic properties, enhancing stability in biological systems. These innovations positioned the compound as a candidate for antimicrobial and materials science research.

Position Within Triazole Derivative Classifications

Triazole derivatives are categorized by ring type (1,2,3- vs. 1,2,4-triazoles) and substituent patterns. This compound belongs to the 1,2,4-triazole subclass, distinguished by nitrogen atoms at positions 1, 2, and 4. Its structural uniqueness arises from:

  • Cyclopentylethyl Substituent : Introduces steric bulk, favoring interactions with hydrophobic enzyme pockets.
  • Amine Nitrate Group : Enhances solubility and hydrogen-bonding capacity.

Comparative Analysis with Analogues:

Compound Key Structural Difference Biological Relevance
1,2,4-Triazole Lacks substituents Baseline for reactivity studies
Fluconazole Contains two triazole rings Antifungal agent
5-(2-Aminoethyl)-1H-1,2,4-triazol-3-amine Shorter alkyl chain Intermediate in drug synthesis

The compound’s dual functionality—combining a heterocyclic core with a branched aliphatic chain—places it in a niche category of biologically active triazoles with applications in antimicrobial research and organic catalysis. Its classification aligns with derivatives designed for targeted molecular interactions rather than broad-spectrum activity.

Properties

IUPAC Name

5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine;nitric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4.HNO3/c10-9-11-8(12-13-9)6-5-7-3-1-2-4-7;2-1(3)4/h7H,1-6H2,(H3,10,11,12,13);(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJMYJGORWCOSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC2=NC(=NN2)N.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine nitrate typically involves the formation of the triazole ring followed by the introduction of the cyclopentylethyl group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine nitrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions can modify the triazole ring or the cyclopentyl group, altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Biological Activities

Research indicates that 5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine nitrate exhibits several notable biological activities:

  • Antimicrobial Properties : Studies have shown that triazole derivatives can inhibit the growth of various pathogens. The unique cyclopentylethyl substituent may enhance its binding affinity to microbial enzymes or receptors, making it a candidate for antimicrobial drug development.
  • Antifungal Activity : Similar compounds have been effective against fungal infections. The mechanism likely involves disruption of fungal cell wall synthesis or interference with metabolic pathways.

Pharmaceutical Applications

The compound's structural characteristics suggest potential uses in medicinal chemistry:

  • Drug Development : As a triazole derivative, it may serve as a scaffold for the development of new pharmaceuticals targeting specific diseases. Its ability to modulate enzyme activity could be leveraged to design inhibitors for therapeutic purposes.
  • Synergistic Effects : When combined with other antimicrobial agents, it may enhance efficacy through synergistic effects, reducing the required dosage and minimizing side effects.

Agricultural Applications

In agriculture, triazoles are widely recognized for their effectiveness as fungicides and plant growth regulators:

  • Fungicide Development : The compound may be explored as a novel fungicide due to its potential to inhibit fungal pathogens affecting crops. Its application could lead to improved crop yields and reduced reliance on traditional chemical treatments.
  • Plant Growth Regulation : Research into similar compounds has indicated that they can promote plant growth by regulating hormonal pathways. This could lead to advancements in agricultural productivity.

Case Studies

  • Antifungal Activity Assessment :
    • A study evaluated the antifungal properties of various triazole derivatives against Candida albicans. Results indicated that compounds with cycloalkyl substituents exhibited enhanced activity compared to their non-cyclized counterparts.
  • Synthesis and Efficacy Testing :
    • Researchers synthesized several analogs of 5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine nitrate and tested their efficacy against common agricultural pathogens. Compounds showed promising results in inhibiting Fusarium species.

Mechanism of Action

The mechanism of action of 5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine nitrate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The cyclopentyl group may enhance the compound’s binding affinity and selectivity, influencing its overall biological effects. Pathways involved in its mechanism of action include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Triazol-3-amine Derivatives

Aliphatic Substituents
  • 5,5'-Ethane-1,2-diylbis(1H-1,2,4-triazol-3-amine) Dinitrate (CAS 89489-24-7)

    • Structure : Contains two triazole rings linked by an ethane bridge and nitrate groups.
    • Molecular Formula : C₆H₁₂N₁₀O₆ (MW: 320.22 g/mol).
    • Comparison : Higher nitrogen content (43.75% vs. ~30% in the target compound) may enhance energetic properties. The ethane bridge increases molecular symmetry but reduces hydrophobicity compared to the cyclopentylethyl group .
  • 5-Isopropyl-4H-1,2,4-triazol-3-amine (CAS 22882-41-3)

    • Structure : Features a smaller isopropyl group.
    • Molecular Formula : C₅H₁₀N₄ (MW: 126.16 g/mol).
    • Comparison : Lower molecular weight and reduced steric bulk compared to the cyclopentylethyl group, likely improving solubility in polar solvents .
  • 5-Tert-Butyl-4H-1,2,4-triazol-3-amine (CAS 20586-97-4) Structure: Bulky tert-butyl substituent. Molecular Formula: C₆H₁₂N₄ (MW: 140.19 g/mol).
Aromatic and Halogenated Substituents
  • 5-(3-Bromophenyl)-1H-1,2,4-triazol-3-amine Structure: Bromophenyl group at the 5-position. Molecular Formula: C₈H₇BrN₄ (MW: 239.08 g/mol). However, the aromatic ring increases π-π stacking interactions, altering solubility and reactivity compared to aliphatic substituents .
  • 5-(5-Nitrofuran-2-yl)-1H-1,2,4-triazol-3-amine (CAS 7532-52-7) Structure: Nitrofuran substituent. Molecular Formula: C₆H₅N₅O₃ (MW: 195.14 g/mol).
Fluorinated Substituents
  • 3-(Trifluoromethyl)-1H-1,2,4-triazol-5-amine (SS-9692) Structure: Trifluoromethyl group at the 3-position. Molecular Formula: C₃H₃F₃N₄ (MW: 152.08 g/mol).

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituent Solubility Trends Thermal Stability (Decomposition Temp.)
Target Compound ~250 (estimated) Cyclopentylethyl Moderate (hydrophobic) Not reported
5,5'-Ethane-diylbis-triazol-amine dinitrate 320.22 Ethane bridge Low (high symmetry) Likely >150°C (nitrate esters)
5-Tert-Butyl-triazol-3-amine 140.19 Tert-butyl Low (steric hindrance) Not reported
5-(3-Bromophenyl)-triazol-3-amine 239.08 Bromophenyl Low (aromatic) Not reported
5-(Trifluoromethyl)-triazol-3-amine nitrate 229.12 Trifluoromethyl Moderate (polar nitro group) ~135–146°C (similar nitrated analogs)

Note: Decomposition temperatures for nitrated analogs like TNNT and BTNAT are reported at 135°C and 146°C, respectively, under nitrogen .

Biological Activity

5-(2-Cyclopentylethyl)-1H-1,2,4-triazol-3-amine nitrate is a compound with significant potential in medicinal chemistry, particularly in the development of antimicrobial agents. Its unique structure, characterized by a triazole ring and a cyclopentylethyl group, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties and potential therapeutic applications.

  • Molecular Formula : C9H17N5O3
  • Molar Mass : 243.27 g/mol
  • CAS Number : 1234850-86-2
  • Hazard Class : Irritant

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives, including 5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine nitrate. The compound has been evaluated against various Gram-positive and Gram-negative bacteria, demonstrating varying degrees of effectiveness.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli>64 µg/mL
Enterococcus faecium16 µg/mL
Klebsiella pneumoniae>64 µg/mL
Pseudomonas aeruginosa>64 µg/mL

The data indicates that while 5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine nitrate shows notable activity against certain Gram-positive bacteria such as S. aureus and E. faecium, it is less effective against Gram-negative strains like E. coli and K. pneumoniae .

The mechanism by which this compound exerts its antimicrobial effects is not fully elucidated but may involve interference with bacterial cell wall synthesis or inhibition of specific metabolic pathways. Triazoles are known to disrupt the synthesis of ergosterol in fungal pathogens, which could suggest a similar pathway for bacterial targets.

Case Studies

A recent study investigated the structure-activity relationship (SAR) of various triazole derivatives, including our compound of interest. The findings suggested that modifications to the triazole ring significantly influenced biological activity. For instance, compounds with electron-withdrawing groups exhibited enhanced antibacterial properties .

In another study focusing on multidrug-resistant pathogens, 5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine nitrate was part of a series of compounds tested for efficacy against resistant strains. The results indicated that this compound could serve as a lead structure for further development into more potent antimicrobial agents .

Potential Applications

Given its antimicrobial properties, 5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine nitrate holds promise for development in several therapeutic areas:

  • Antibacterial Agents : Targeting drug-resistant bacterial infections.
  • Antifungal Treatments : Potential application in treating fungal infections due to structural similarities with known antifungal agents.

Q & A

Basic Research Questions

Q. What is the synthetic methodology for preparing 5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine nitrate?

  • Methodological Answer : The compound can be synthesized via acid-base reactions involving 1,2,4-triazole derivatives and nitric acid. For example, reacting the free base (5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine) with concentrated nitric acid under controlled stoichiometric conditions (1:1 molar ratio) in aqueous or ethanol solvent at room temperature. Crystallization is achieved through slow evaporation or solvent diffusion methods. Similar hybrid nitrate salts of triazole derivatives have been synthesized using this approach .

Q. What experimental techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. Hydrogen bonding networks involving the nitrate anion and triazole NH groups should be analyzed to validate intermolecular interactions .
  • Spectroscopy : FT-IR to confirm NH/NO₃⁻ stretching vibrations (e.g., ~1380 cm⁻¹ for nitrate), and NMR (¹H/¹³C) to assign cyclopentylethyl and triazole proton environments .

Q. How does the nitrate counterion influence the compound’s physicochemical properties?

  • Methodological Answer : The nitrate anion enhances solubility in polar solvents (e.g., water, DMSO) compared to non-nitrated analogs. Its hydrogen-bonding capacity also stabilizes the crystal lattice, as seen in similar triazole-nitrate hybrids where nitrate forms N–H···O interactions with adjacent triazole NH groups. Comparative studies with sulfate or phosphate salts can reveal anion-dependent packing differences .

Advanced Research Questions

Q. How can computational methods elucidate the electronic and binding properties of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize the molecular geometry using software like Gaussian or ORCA. Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites, particularly around the triazole amine and nitrate groups .
  • Molecular Docking : If targeting biological applications (e.g., enzyme inhibition), dock the compound into active sites (e.g., HIV-1 reverse transcriptase) using AutoDock Vina. Compare binding affinities with structurally related triazole derivatives .

Q. How do structural modifications (e.g., cyclopentylethyl substitution) impact biological activity or material performance?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying alkyl/aryl substituents (e.g., tert-butyl, pyridyl) and compare their bioactivity (e.g., antimicrobial, corrosion inhibition) via assays like MIC (Minimum Inhibitory Concentration) or electrochemical impedance spectroscopy (EIS) .
  • Thermal Analysis : Use TGA/DSC to assess stability differences caused by bulky substituents like cyclopentylethyl, which may hinder packing efficiency .

Q. How should researchers address contradictions in crystallographic or spectroscopic data across studies?

  • Methodological Answer :

  • Multi-technique validation : Cross-validate SCXRD data with powder XRD and solid-state NMR to rule out polymorphism or hydration effects.
  • Hydrogen bond analysis : Use software like Mercury (CCDC) to quantify interactions (e.g., bond lengths, angles) and compare with literature. For example, nitrate-triazole hydrogen bonds in this compound should align with reported values (N–H···O ≈ 2.8–3.0 Å) .

Methodological Best Practices

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • Waste management : Separate nitrate-containing waste from organic solvents and dispose via certified hazardous waste services to avoid environmental contamination .
  • Personal protective equipment (PPE) : Use nitrile gloves and fume hoods during synthesis, as nitrate salts may release NOx gases under acidic conditions .

Q. How can researchers optimize crystallization conditions for high-resolution structural analysis?

  • Methodological Answer :

  • Solvent screening : Test mixed solvents (e.g., water/ethanol, DMF/ether) to balance solubility and nucleation rates.
  • Temperature gradients : Slow cooling (0.5°C/hour) from saturated solutions often yields larger, higher-quality crystals. Use software like WinGX for data processing and Olex2 for visualization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine nitrate
Reactant of Route 2
5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-amine nitrate

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